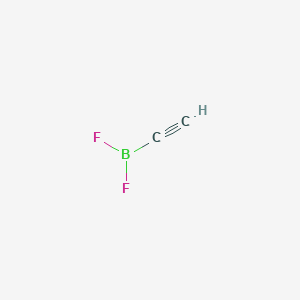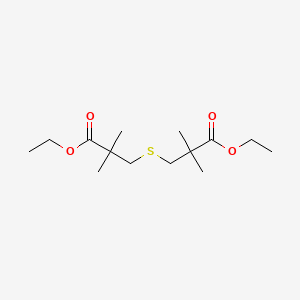![molecular formula C13H8Cl4O4S2 B14700991 1,1'-[(Dichloromethanediyl)disulfonyl]bis(4-chlorobenzene) CAS No. 18087-03-1](/img/structure/B14700991.png)
1,1'-[(Dichloromethanediyl)disulfonyl]bis(4-chlorobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[(Dichloromethanediyl)disulfonyl]bis(4-chlorobenzene) is a chemical compound that contains 31 atoms, including 8 hydrogen atoms, 13 carbon atoms, 4 oxygen atoms, 2 sulfur atoms, and 4 chlorine atoms . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(Dichloromethanediyl)disulfonyl]bis(4-chlorobenzene) typically involves the reaction of 4-chlorobenzenesulfonyl chloride with dichloromethane under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,1’-[(Dichloromethanediyl)disulfonyl]bis(4-chlorobenzene) may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[(Dichloromethanediyl)disulfonyl]bis(4-chlorobenzene) undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form sulfone derivatives.
Reduction Reactions: Reduction of the sulfonyl groups can lead to the formation of sulfide derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atoms.
Oxidation Reactions: Products include sulfone derivatives.
Reduction Reactions: Products include sulfide derivatives.
Applications De Recherche Scientifique
1,1’-[(Dichloromethanediyl)disulfonyl]bis(4-chlorobenzene) has several scientific research applications:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1’-[(Dichloromethanediyl)disulfonyl]bis(4-chlorobenzene) involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic processes, and cellular regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-[(Methanediyl)disulfonyl]bis(4-chlorobenzene): Similar structure but lacks the dichloromethane moiety.
1,1’-[(Dichloromethanediyl)disulfonyl]bis(4-bromobenzene): Similar structure but with bromine atoms instead of chlorine.
Uniqueness
1,1’-[(Dichloromethanediyl)disulfonyl]bis(4-chlorobenzene) is unique due to its specific combination of sulfonyl and dichloromethane groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
18087-03-1 |
|---|---|
Formule moléculaire |
C13H8Cl4O4S2 |
Poids moléculaire |
434.1 g/mol |
Nom IUPAC |
1-chloro-4-[dichloro-(4-chlorophenyl)sulfonylmethyl]sulfonylbenzene |
InChI |
InChI=1S/C13H8Cl4O4S2/c14-9-1-5-11(6-2-9)22(18,19)13(16,17)23(20,21)12-7-3-10(15)4-8-12/h1-8H |
Clé InChI |
QGXFXFJRPVJYBR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1S(=O)(=O)C(S(=O)(=O)C2=CC=C(C=C2)Cl)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



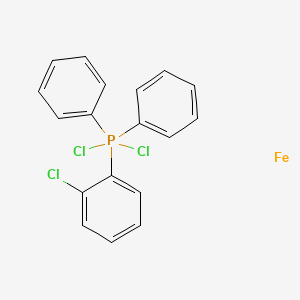

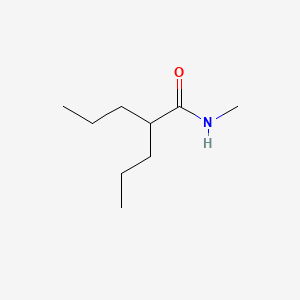
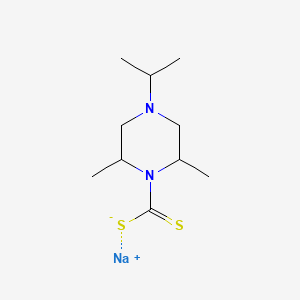
![2-{[2-(Methoxycarbonyl)phenyl]carbamoyl}benzoic acid](/img/structure/B14700945.png)
![3,3'-[(Phenylimino)diethane-2,1-diyl]bis(1,3-benzothiazol-2(3h)-one)](/img/structure/B14700951.png)
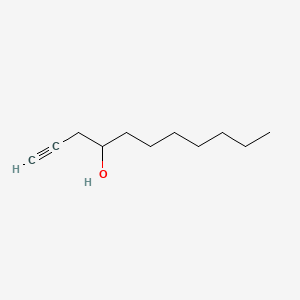
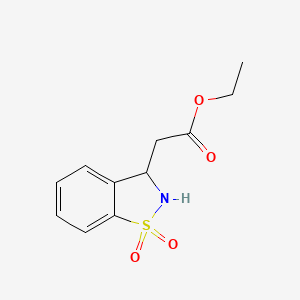
![1-Ethyl-7-[2-(5-nitrofuran-2-yl)ethenyl]-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid](/img/structure/B14700980.png)
